5-ethyl-N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
5-ethyl-N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethyl group, an iodophenyl group, a methyl group, and a carboxamide group attached to a benzofuran ring
Preparation Methods
The synthesis of 5-ethyl-N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an ethyl group and a methyl group attached to the appropriate positions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine, such as 3-iodoaniline, under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-ethyl-N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs due to its biological activity. It has been investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: Benzofuran derivatives, including this compound, have been explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound has been used as a probe in biological studies to investigate its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
Interaction with Receptors: The compound may interact with specific receptors on the cell surface, modulating signaling pathways and cellular responses.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
5-ethyl-N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
5-ethyl-N-(3-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide: This compound has a bromophenyl group instead of an iodophenyl group, which may result in different biological activities and chemical reactivity.
5-ethyl-N-(3-chlorophenyl)-3-methyl-1-benzofuran-2-carboxamide: This compound has a chlorophenyl group instead of an iodophenyl group, which may also result in different properties.
5-ethyl-N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide: This compound has a fluorophenyl group instead of an iodophenyl group, which may affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in the presence of the iodophenyl group, which can influence its biological activity and chemical reactivity compared to other halogen-substituted derivatives.
Properties
IUPAC Name |
5-ethyl-N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-3-12-7-8-16-15(9-12)11(2)17(22-16)18(21)20-14-6-4-5-13(19)10-14/h4-10H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEHHXYDKZBXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.